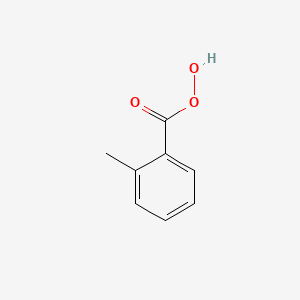

Benzenecarboperoxoic acid, methyl-

Description

Benzenecarboperoxoic acid, methyl- (IUPAC name: methyl benzenecarboperoxoate) is the methyl ester of benzenecarboperoxoic acid (perbenzoic acid). The parent compound, benzenecarboperoxoic acid (C₇H₆O₃, CAS 93-59-4), is a peroxy acid characterized by a peroxide (-O-O-) group adjacent to a benzoyl moiety . Its methyl ester derivative replaces the acidic hydrogen of the peroxy group with a methyl (-CH₃) group, forming a stable organic peroxide.

Properties

IUPAC Name |

2-methylbenzenecarboperoxoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)8(9)11-10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEXRQSSNZPAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591090 | |

| Record name | 2-Methylbenzene-1-carboperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100494-47-1 | |

| Record name | 2-Methylbenzene-1-carboperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and chemical properties of benzenecarboperoxoic acid, methyl- with related compounds:

Reactivity and Stability

- Benzenecarboperoxoic acid : Highly reactive due to the unstable peroxy acid group. Used for epoxidation and oxidation reactions in organic synthesis .

- Methyl ester : Expected to exhibit greater stability than the parent acid due to esterification, similar to tert-butyl derivatives. Likely decomposes thermally to generate radicals for polymerization .

- tert-Butyl peroxybenzoate : Stable under storage but decomposes at elevated temperatures (70–120°C), releasing radicals for initiating polyethylene and polystyrene production .

- Benzoyl peroxide : Requires careful handling due to explosive decomposition risk. Used in radical polymerization and dermatological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.